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A Comparative Safety Analysis of KAT6A/B
Inhibitors in Oncology
Introduction

This guide provides a detailed side-by-side analysis of the safety profiles of emerging KAT6A/B

inhibitors, a novel class of epigenetic modulators under investigation for the treatment of

various cancers, particularly hormone receptor-positive (HR+) breast cancer. While the initial

query referenced "KAT681" and "thyromimetics," the available research landscape points to a

likely interest in KAT6A/B inhibitors, such as PF-07248144 and CTx-648. It is important to

clarify that KAT6 inhibitors are not thyromimetics; they function by inhibiting histone

acetyltransferases and are being developed as anti-cancer agents. This analysis will focus on

the available preclinical and clinical safety data for these pioneering compounds.

Overview of Investigated KAT6A/B Inhibitors
PF-07248144: A first-in-class, selective, and orally bioavailable small molecule inhibitor of the

lysine acetyltransferases KAT6A and KAT6B.[1][2][3] It is the most clinically advanced

compound in this class, currently in Phase 3 clinical trials for HR+/HER2- metastatic breast

cancer.[4][5]

CTx-648 (PF-9363): A potent and highly selective KAT6A/B inhibitor that has demonstrated

robust anti-tumor activity in preclinical models of ER+ breast cancer.[6][7][8][9][10] CTx-648
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was part of a licensing deal that led to the development of PF-07248144.[6]

Quantitative Safety Profile Analysis
The following tables summarize the treatment-related adverse events (TRAEs) observed in

clinical trials of PF-07248144. Data for CTx-648 is primarily from preclinical studies, which note

minimal toxicities and good tolerability in animal models, but detailed quantitative data from

human trials is not yet available.[6][11]

Table 1: Safety Profile of PF-07248144 in Patients with Advanced Solid Tumors (Phase 1 Dose

Escalation and Expansion)
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Adverse Event
(AE)

Any Grade (%) Grade 3 (%) Grade 4 (%) Notes

Hematological

Neutropenia 59.8 35.5 3.8

Reversible and

manageable with

dose

modifications. No

febrile

neutropenia

reported.[12][13]

[14][15]

Anemia 48.6 13.1 0 [3]

Leukopenia - 11.5 - [14]

Thrombocytopeni

a
31 - - [16]

Non-

Hematological

Dysgeusia (Taste

alteration)
84.6 0 0

Primarily Grade

1 (64.1%). Did

not lead to dose

reduction or

discontinuation.

[12][17]

Diarrhea 31 - - [16]

Fatigue 24 - - [16]

Aspartate

Aminotransferas

e (AST)

Increased

21 - - [16]
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Data compiled from Phase 1 studies (NCT04606446) involving patients with heavily pretreated

ER+/HER2- metastatic breast cancer and other advanced solid tumors.[3][12][13][14][16][17]

Experimental Protocols
PF-07248144 Phase 1 Clinical Trial (NCT04606446)

Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion

study.[3][16][18]

Patient Population: Patients with advanced or metastatic ER+/HER2- breast cancer,

castration-resistant prostate cancer (CRPC), or non-small cell lung cancer (NSCLC) who

were resistant or intolerant to standard therapy.[16][18] All breast cancer patients had

progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[17]

Treatment Arms:

Dose Escalation (Part 1A): PF-07248144 monotherapy administered orally once daily

(QD) in 28-day cycles at doses ranging from 1-15 mg.[16]

Combination Dose Escalation (Part 1B): PF-07248144 (5 mg QD) in combination with

fulvestrant (500 mg).[16]

Dose Expansion: Patients received PF-07248144 at the recommended dose for expansion

(RDE) of 5 mg QD, either as monotherapy or in combination with fulvestrant.[13][14][17]

Primary Objectives: To assess the safety and tolerability of PF-07248144, determine the

maximum tolerated dose (MTD), and establish the RDE.[14][16][17] Safety was assessed

according to Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[13][14]

Secondary and Exploratory Objectives: To evaluate pharmacokinetics (PK),

pharmacodynamics (PD; including H3K23Ac inhibition in peripheral blood mononuclear cells

and tumors), and preliminary anti-tumor activity (per RECIST 1.1).[13][14][16]

CTx-648 Preclinical Studies

In Vitro Studies: Assessed the anti-proliferative activity of CTx-648 in ER+ breast cancer cell

lines (e.g., ZR-75-1, T47D, MCF7).[9] The effect on the H3K23Ac biomarker was also

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38824244/
https://www.onclive.com/view/pf-07248144-plus-fulvestrant-is-safe-active-in-pretreated-er-her2-metastatic-breast-cancer
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.1020
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3006
https://www.asco.org/abstracts-presentations/ABSTRACT398934
https://aacrjournals.org/clincancerres/article/31/12_Supplement/P4-04-28/762700/Abstract-P4-04-28-PF-07248144-a-first-in-class
https://pubmed.ncbi.nlm.nih.gov/38824244/
https://www.asco.org/abstracts-presentations/ABSTRACT398934
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.1054
https://www.asco.org/abstracts-presentations/ABSTRACT398934
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.1054
https://aacrjournals.org/clincancerres/article/31/12_Supplement/P4-04-28/762700/Abstract-P4-04-28-PF-07248144-a-first-in-class
https://www.asco.org/abstracts-presentations/ABSTRACT398934
https://www.asco.org/abstracts-presentations/ABSTRACT398934
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.1020
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3006
https://aacrjournals.org/clincancerres/article/31/12_Supplement/P4-04-28/762700/Abstract-P4-04-28-PF-07248144-a-first-in-class
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3006
https://www.asco.org/abstracts-presentations/ABSTRACT398934
https://aacrjournals.org/clincancerres/article/31/12_Supplement/P4-04-28/762700/Abstract-P4-04-28-PF-07248144-a-first-in-class
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.1020
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3006
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.1020
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3006
https://www.asco.org/abstracts-presentations/ABSTRACT398934
https://www.medchemexpress.com/pf-9363.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evaluated.[9]

In Vivo Studies: Utilized patient-derived xenograft (PDX) and cell-derived xenograft (CDX)

models of ER+ breast cancer, including those resistant to endocrine therapy.[6][7][8] Tumor

growth inhibition was measured following oral administration of CTx-648.[6][11] Tolerability

and safety were monitored in the animal models.[6][11]

Visualizing Pathways and Workflows
Mechanism of Action of KAT6A/B Inhibitors
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Caption: Simplified signaling pathway of KAT6A inhibition in cancer cells.
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Caption: Typical workflow for a Phase 1 dose escalation and expansion study.

Discussion and Conclusion
The clinical data for the first-in-class KAT6A/B inhibitor, PF-07248144, indicates a manageable

safety profile in heavily pretreated cancer patients.[3][12][14] The most common treatment-

related adverse events are dysgeusia and neutropenia.[12][13][15] Notably, dysgeusia, while

frequent, is typically low-grade and does not necessitate treatment discontinuation.[12][17] The

most significant Grade ≥3 toxicity is neutropenia, which has been described as reversible and

manageable with dose modifications, and no instances of febrile neutropenia have been

reported.[12][13][15] This on-target hematologic toxicity is a key safety consideration for this

class of drugs.[19][20]

Prelude Therapeutics is developing selective KAT6A degraders with the hypothesis that

increased selectivity may reduce hematologic toxicity compared to dual KAT6A/B inhibitors,

potentially offering an improved safety profile.[19][21] Preclinical data for these degraders

suggest they may have safety advantages, though this is yet to be confirmed in human trials.

[19]

In conclusion, KAT6A/B inhibitors represent a promising new class of targeted therapy for ER+

breast cancer. The safety profile of PF-07248144 is characterized by manageable on-target

toxicities. As more KAT6-targeted agents advance through clinical development, a clearer

understanding of the class-wide safety profile and potential for differentiation will emerge.

Continuous monitoring and reporting of safety data will be crucial for optimizing the therapeutic

index of these novel epigenetic modulators.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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